(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, along with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo or fluoro groups.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The bromo and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine
- (E)-N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine
- (E)-N-[(4-bromo-2-thienyl)methylidene]hydroxylamine
Uniqueness
(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various organic reactions involving hydroxylamine derivatives and substituted phenyl groups. The presence of halogen atoms, such as bromine and fluorine, in the structure is known to enhance biological activity by influencing the electronic properties of the molecule.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of hydroxylamine derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.5 μg/mL | Inhibition of cell wall synthesis |
Escherichia coli | 1.0 μg/mL | Disruption of membrane integrity |
Pseudomonas aeruginosa | 2.0 μg/mL | Inhibition of protein synthesis |
The compound shows varying degrees of effectiveness against different strains, with lower MIC values indicating higher potency. The mechanism often involves disrupting cell wall synthesis or membrane integrity, which are critical for bacterial survival.
Anticancer Properties
Research has demonstrated that certain hydroxylamine derivatives possess anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various pathways.
Table 2: Anticancer Activity Data
Cell Line | IC50 Value (μM) | Type of Cancer |
---|---|---|
HCT116 (Colorectal) | 0.1 | Colorectal Carcinoma |
A549 (Lung) | 0.5 | Lung Carcinoma |
HL60 (Leukemia) | 0.2 | Leukemia |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, hydroxylamine derivatives have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammation markers such as TNF-alpha and IL-6 following treatment with the compound.
Properties
Molecular Formula |
C7H5BrFNO |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(NZ)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4- |
InChI Key |
BVCUJFUCTMJVTK-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\O)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Br)F |
Origin of Product |
United States |
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